![molecular formula C21H15F2N3O3S B2700475 N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1794937-00-0](/img/structure/B2700475.png)
N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, composed of a benzene ring fused to a pyrimidine ring . Quinazolines have been studied for their potential medicinal properties, including anticancer, antiviral, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of quinazolines, with the added complexity of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide substituents . These groups could potentially engage in various non-covalent interactions, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would be influenced by the electronic properties of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide groups, as well as the basicity and nucleophilicity of the nitrogen atoms in the quinazoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenyl, thiophen-2-ylmethyl, and carboxamide groups could affect its solubility, stability, and other properties .科学的研究の応用
Antimicrobial Agents
Quinazolinone and thiazolidinone derivatives, as well as fluoroquinolone-based compounds, have been investigated for their potential as antimicrobial agents. These compounds have shown in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The research indicates the potential of quinazoline derivatives in addressing microbial resistance through novel mechanisms of action (Desai, Dodiya, & Shihora, 2011).
Pharmacological Properties
The pharmacological properties of quinazoline derivatives have been studied, revealing their broad-spectrum antimicrobial activity. These investigations have contributed to understanding how structural modifications can influence the antibacterial and antifungal efficacy of these compounds, paving the way for the development of new drugs to combat resistant microbial strains (Chu et al., 1991).
Radioligand Binding Studies
Quinazoline derivatives have also been explored for their interaction with neuronal NMDA receptors through radioligand binding studies. These studies offer insights into the potential neuropharmacological applications of such compounds, highlighting their significance in the development of therapeutics for neurological disorders (Sokolov et al., 2018).
Anticancer Research
In the realm of anticancer research, quinazoline derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research has identified compounds with promising growth inhibition properties, contributing to the pool of potential anticancer agents and offering a foundation for further studies aimed at cancer therapy (Bu, Deady, & Denny, 2000).
Chemical Synthesis and Mechanistic Studies
Additionally, quinazoline derivatives have been a focus of chemical synthesis and mechanistic studies, exploring novel synthetic pathways and the chemical behavior of these compounds. Such research aids in the development of more efficient methods for producing these compounds, which is crucial for their application in various scientific research fields (Abdou, Fahmy, & Kamel, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-4aH-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-14-5-3-13(17(23)9-14)10-24-19(27)12-4-6-16-18(8-12)25-21(29)26(20(16)28)11-15-2-1-7-30-15/h1-9,16H,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXPTSJLQPJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3C=CC(=CC3=NC2=O)C(=O)NCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)
![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

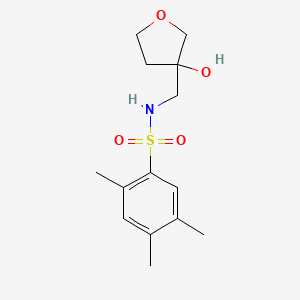
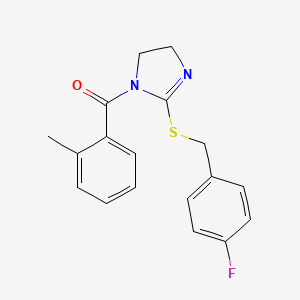
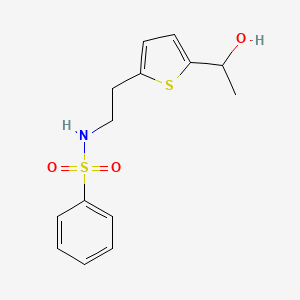
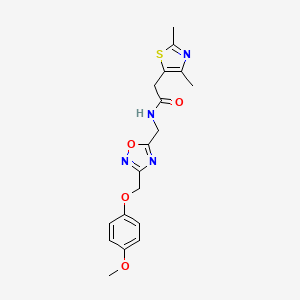
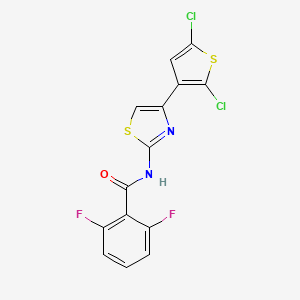
![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)